molecular formula C9H10N2O7 B13830119 5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxylic acid CAS No. 3415-07-4

5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxylic acid

Cat. No.: B13830119
CAS No.: 3415-07-4
M. Wt: 258.18 g/mol
InChI Key: BMDRRZMODBSOPT-UHFFFAOYSA-N
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Description

5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxylic acid is a complex organic compound that features a pyrimidine ring fused with an oxolane ring

Preparation Methods

The synthesis of 5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. These methods also incorporate purification steps such as crystallization, filtration, and chromatography to isolate the final product .

Chemical Reactions Analysis

5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted or modified derivatives of the original compound .

Scientific Research Applications

5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxylic acid can be compared with other similar compounds, such as:

    5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolane-2-carboxylic acid: This compound has a similar structure but lacks one hydroxyl group, which can affect its chemical reactivity and biological activity.

    5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxane-2-carboxylic acid:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

CAS No.

3415-07-4

Molecular Formula

C9H10N2O7

Molecular Weight

258.18 g/mol

IUPAC Name

5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxylic acid

InChI

InChI=1S/C9H10N2O7/c12-3-1-2-11(9(17)10-3)7-5(14)4(13)6(18-7)8(15)16/h1-2,4-7,13-14H,(H,15,16)(H,10,12,17)

InChI Key

BMDRRZMODBSOPT-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(=O)O)O)O

Origin of Product

United States

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